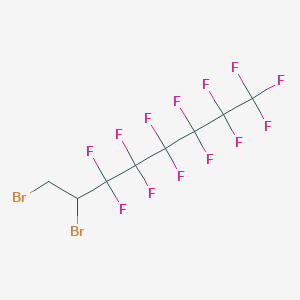

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane

Vue d'ensemble

Description

“1,2-Dibromo-1-(perfluoro-n-hexyl)ethane” is a chemical compound with the formula C8H3Br2F13 . It is also known as 1H,1H,2H-1,2-Dibromoperfluorooctane . This substance is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Molecular Structure Analysis

The molecular weight of “1,2-Dibromo-1-(perfluoro-n-hexyl)ethane” is 505.897, and its exact mass is 503.83900 . The molecular formula is C8H3Br2F13 .Applications De Recherche Scientifique

Stereoelectronic Effects and Rotational Isomerism

Research on the rotational isomerism of 1,2-di-haloethanes, including 1,2-dibromoethane, provides insights into the stereoelectronic effects governing these compounds. Density Functional Theory (DFT) calculations have shown how electron delocalization influences the stability of different conformers, which is essential for understanding the chemical behavior and reactivity of halogenated ethanes, potentially including 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (Souza, Freitas, & Rittner, 2008).

Synthesis and Characterization of Polyfluorinated Alkanes

The synthesis and characterization of polyfluorinated alkanes, such as 1,1,2,2-tetrakis(perfluoroalkyl-methylene)ethane, highlight the process of creating compounds with very low surface tension and excellent properties as potential ski-waxes. This research demonstrates the utility of fluorinated compounds in creating materials with unique physical properties, which may be applicable to 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (Gambaretto et al., 2003).

Thermal Decomposition and Environmental Impact

The study of thermal decomposition mechanisms, such as those observed for brominated flame retardants, is crucial for understanding the environmental impact of these compounds. Analysis of decomposition pathways helps in assessing the potential formation of toxic byproducts and informs the design of environmentally safer chemicals (Altarawneh & Dlugogorski, 2014).

Enhancing Biodegradation in Groundwater

Research on enhancing the aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane and inorganic nutrients showcases strategies for remediating contaminated sites. This indicates the potential for similar approaches to mitigate the environmental persistence of related compounds, including 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (Hatzinger, Streger, & Begley, 2015).

Fluorine NMR Spectroscopy and MRI

The application of parahydrogen-induced polarization to enhance ^(19)F MR signals of fluorinated substances, such as (perfluoro-n-hexyl)ethene and (perfluoro-n-hexyl)ethane, underscores the importance of fluorinated compounds in chemistry and medical imaging. This research may extend to the understanding and application of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane in similar contexts (Plaumann et al., 2013).

Safety And Hazards

“1,2-Dibromo-1-(perfluoro-n-hexyl)ethane” is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – Single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

7,8-dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F13/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYDGESYUICOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895224 | |

| Record name | 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane | |

CAS RN |

51249-62-8 | |

| Record name | 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

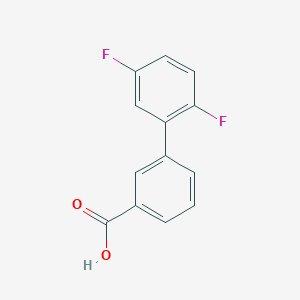

![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)

![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)

![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)

![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)

![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)

![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)